molecular formula C57H105NO16 B10828616 Erasis

Erasis

Cat. No.: B10828616
M. Wt: 1060.4 g/mol
InChI Key: FPEVNWDVXZGKCD-MVZDIQQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erasis, also known as erythromycin acistrate, is a macrolide antibiotic derived from erythromycin. It is characterized by a large macrocyclic lactone ring and is used primarily for its antibacterial properties. This compound is effective against a wide range of Gram-positive and some Gram-negative bacteria, making it a valuable compound in the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Erasis is synthesized through the acetylation of erythromycin A. The process involves the reaction of erythromycin A with acetyl chloride and sodium bicarbonate in ethyl acetate, followed by a reaction with stearic acid . This method ensures the formation of erythromycin acistrate with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet medical demand. The use of advanced purification techniques ensures that the final product is of pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

Erasis undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various erythromycin derivatives, each with unique pharmacological properties. These derivatives can be tailored for specific therapeutic applications .

Scientific Research Applications

Erasis has a wide range of scientific research applications, including:

Mechanism of Action

Erasis exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the peptidyl transferase center and the exit tunnel of the ribosome .

Comparison with Similar Compounds

Erasis is similar to other macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin. it has unique properties that make it distinct:

This compound stands out due to its specific modifications, which enhance its stability and efficacy in treating bacterial infections.

Properties

Molecular Formula

C57H105NO16

Molecular Weight

1060.4 g/mol

IUPAC Name

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] acetate;octadecanoic acid

InChI

InChI=1S/C39H69NO14.C18H36O2/c1-15-27-39(11,47)32(43)21(4)29(42)19(2)17-37(9,46)34(54-36-31(51-25(8)41)26(40(12)13)16-20(3)49-36)22(5)30(23(6)35(45)52-27)53-28-18-38(10,48-14)33(44)24(7)50-28;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h19-24,26-28,30-34,36,43-44,46-47H,15-18H2,1-14H3;2-17H2,1H3,(H,19,20)/t19-,20-,21+,22+,23-,24+,26+,27-,28+,30+,31-,32-,33+,34-,36+,37?,38-,39-;/m1./s1

InChI Key

FPEVNWDVXZGKCD-MVZDIQQISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O

Origin of Product

United States

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